molecular formula C18H22ClNO3 B1240562 (2R)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate

(2R)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate

Cat. No. B1240562
M. Wt: 335.8 g/mol
InChI Key: COYBRKAVBMYYSF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-cloquintocet-mexyl is a heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate that has R-configuration. It is an enantiomer of a (S)-cloquintocet-mexyl.

Scientific Research Applications

1. Synthesis Methodologies and Chemical Properties

  • A benign methodology for the synthesis of related chloroquinoline derivatives has been developed, providing advantages like operational simplicity, higher yield, and an environmentally friendly protocol (Tiwari, Parvez, & Meshram, 2011).

2. Biological Activities and Applications

  • Novel chloroquinoline derivatives show potent antibacterial activity against a range of pathogens, including both gram-positive and gram-negative bacteria, indicating potential applications in treating respiratory tract infections (Odagiri et al., 2013).
  • Certain quinoline derivatives exhibit significant antitumor activity against various cancer cell lines, suggesting their use as leads in the design of new antitumor agents (Montoya et al., 2014).
  • Quinoline-based compounds have shown efficacy as antimicrobial agents, with significant inhibition of bacterial and fungal growth, pointing towards their potential use in developing new antimicrobial drugs (Ahmed et al., 2006).

3. Structural Analysis and Design

  • The crystal structure analysis of chloroquinoline derivatives enhances understanding of their chemical behavior, aiding in the design of more efficient compounds with desired biological activities (Filali Baba et al., 2019).

properties

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

[(2R)-heptan-2-yl] 2-(5-chloroquinolin-8-yl)oxyacetate

InChI

InChI=1S/C18H22ClNO3/c1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h6,8-11,13H,3-5,7,12H2,1-2H3/t13-/m1/s1

InChI Key

COYBRKAVBMYYSF-CYBMUJFWSA-N

Isomeric SMILES

CCCCC[C@@H](C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

SMILES

CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Canonical SMILES

CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate
Reactant of Route 2
Reactant of Route 2
(2R)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate
Reactant of Route 3
Reactant of Route 3
(2R)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate
Reactant of Route 4
Reactant of Route 4
(2R)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2R)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate
Reactant of Route 6
Reactant of Route 6
(2R)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.